4-(4-(benzyloxy)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyrimidinedione core, with a benzyloxyphenyl group and a tetrahydrofuran group attached. These groups could potentially influence the compound’s physical and chemical properties, as well as its biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzyloxyphenyl and tetrahydrofuran groups could influence its solubility, while the pyrrolopyrimidinedione core could influence its acidity .Scientific Research Applications
Heterocyclic Compound Synthesis
Research has demonstrated the utility of similar heterocyclic compounds in synthesizing new antithrombotic compounds with favorable cerebral and peripheral effects, showing potential applications in drug discovery and medicinal chemistry (Furrer, Wágner, & Fehlhaber, 1994). These processes often involve transformations that yield significant pharmacological properties.
Photoluminescent Materials
Conjugated polymers incorporating heterocyclic units similar to the compound of interest have been synthesized, exhibiting strong photoluminescence. Such materials find applications in optoelectronics and as sensors, suggesting the potential of the compound for developing new photoluminescent materials (Beyerlein & Tieke, 2000).
Supramolecular Chemistry
Novel pyrimidine derivatives have been investigated for their ability to form supramolecular assemblies through hydrogen bonding, indicating the potential use of similar compounds in the development of novel crown-containing hydrogen-bonded supramolecular assemblies (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004). This research underscores the importance of such compounds in materials science and molecular engineering.
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(oxolan-2-ylmethyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c28-23-21-20(14-27(23)13-19-7-4-12-30-19)25-24(29)26-22(21)17-8-10-18(11-9-17)31-15-16-5-2-1-3-6-16/h1-3,5-6,8-11,19,22H,4,7,12-15H2,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVJSIJFNXJOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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